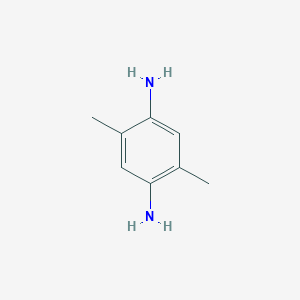

2,5-Dimethyl-1,4-phenylenediamine

説明

Structure

3D Structure

特性

IUPAC Name |

2,5-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAPJIHJXDYDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213725 | |

| Record name | 4-Amino-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6393-01-7 | |

| Record name | 2,5-Dimethyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6393-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,5-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006393017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE400VN2B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies for 2,5 Dimethyl 1,4 Phenylenediamine

Traditional Synthetic Routes and Their Limitations

Historically, the synthesis of 2,5-Dimethyl-1,4-phenylenediamine relied on methods that, while effective to some extent, were plagued by issues of low yield, high cost, and significant environmental impact.

Reduction of 2,5-Dimethylnitrobenzene Derivatives

One of the conventional methods involves the nitration of p-xylene (B151628) to form 2,5-dimethylnitrobenzene, which is then subjected to reduction to yield this compound. This process, however, often results in the formation of isomeric impurities that are difficult to separate, impacting the purity of the final product. The nitration step itself poses significant safety risks due to the use of strong acids and the exothermic nature of the reaction.

Aniline (B41778) Derivative-Based Diazotization, Coupling, and Hydrogenolysis

Another established route starts with aniline derivatives. This multi-step process involves:

Diazotization: Aniline or its derivatives are treated with nitrous acid to form a diazonium salt. scribd.comgoogle.com

Coupling: The diazonium salt is then coupled with another aromatic compound. google.comresearchgate.net

Hydrogenolysis: The resulting azo compound is cleaved through hydrogenolysis to produce the desired diamine. google.com

While this method offers a more controlled introduction of the second amino group compared to direct nitration, it is not without its drawbacks.

Advanced and Eco-Friendly Synthetic Approaches

In response to the limitations of traditional methods, research has focused on developing more sustainable and efficient synthetic pathways.

Sulfanilic Acid Diazotization and Coupling with 2,5-Dimethylaniline (B45416)

A notable advancement involves the use of sulfanilic acid in a diazotization-coupling sequence with 2,5-dimethylaniline. google.com This approach is considered more environmentally friendly as it avoids the use of nitrating agents and the associated hazards. google.com The process begins with the diazotization of sulfanilic acid, which is a well-established and relatively straightforward reaction. google.com The resulting diazonium salt is then coupled with 2,5-dimethylaniline to form a monoazo dye. google.com

Hydrogenation Reduction of Monoazo Dyes

The monoazo dye formed in the previous step is then subjected to hydrogenation reduction. google.com This step cleaves the azo bond (-N=N-) to yield this compound and regenerate the sulfanilic acid. A key advantage of this method is the ability to recover and reuse the sulfanilic acid, which significantly reduces waste and production costs. google.com The reduction can be carried out using various reducing agents, with catalytic hydrogenation being a common and efficient choice. This process is more stable and safer than nitration-based routes. google.com

Table 1: Comparison of Synthetic Methodologies for this compound

| Feature | Traditional Routes | Advanced Approaches |

|---|---|---|

| Starting Materials | 2,5-Dimethylnitrobenzene, Aniline derivatives | Sulfanilic acid, 2,5-Dimethylaniline |

| Key Reactions | Nitration, Reduction, Diazotization, Coupling, Hydrogenolysis | Diazotization, Coupling, Hydrogenation Reduction |

| Environmental Impact | High (use of strong acids, generation of hazardous waste) google.com | Lower (avoidance of nitration, recycling of reagents) google.com |

| Safety | Higher risk (exothermic nitration) google.com | Improved safety (milder reaction conditions) google.com |

| Yield & Purity | Often lower due to side reactions and purification challenges | Generally higher with improved selectivity |

| Cost-Effectiveness | Can be high due to expensive reagents and waste treatment google.com | Improved due to reagent recycling and reduced waste google.com |

Reactivity and Reaction Mechanisms of 2,5 Dimethyl 1,4 Phenylenediamine

Oxidation Reactions and Products

The oxidation of 2,5-Dimethyl-1,4-phenylenediamine is a key aspect of its reactivity, leading to the formation of various products through different pathways. The presence of two electron-donating amino groups on the aromatic ring makes the compound susceptible to oxidation.

This compound can be oxidized to form 2,5-dimethylbenzoquinone. This transformation involves the conversion of the two amino groups into carbonyl groups, resulting in a quinone structure. This reaction is a characteristic transformation for p-phenylenediamines.

The electrochemical oxidation of p-phenylenediamines, including this compound, proceeds in a stepwise manner involving the transfer of two electrons per molecule. researchgate.netcambridge.org This process is complex and can be influenced by several factors, including the electrode potential and the pH of the medium. researchgate.netresearchgate.net

The initial step in the electrochemical oxidation at low to intermediate potentials is the transfer of one electron to form a semiquinonediimine radical cation. researchgate.net This intermediate is relatively unstable and can be further oxidized.

The general pathway for p-phenylenediamines is the transformation to cyclohexa-2,5-diene-1,4-diimine and vice versa in what is described as a quasi-reversible two-electron process. imist.ma The stability of the generated quinonediimine can be observed using techniques like cyclic voltammetry, where a peak current ratio close to unity suggests the product is stable under the experimental conditions and that side reactions like hydrolysis are slow. imist.ma

Table 1: Intermediates in the Oxidation of p-Phenylenediamines

| Reactant | Intermediate 1 | Intermediate 2 | Final Product (Oxidation) |

|---|---|---|---|

| p-Phenylenediamine (B122844) | Semiquinonediimine radical cation | Quinonediimine | Benzoquinonediimine |

The pH of the electrolyte solution significantly influences the electrochemical oxidation of p-phenylenediamines. researchgate.net For the related N,N-dimethyl-p-phenylenediamine, studies have shown that the reaction mechanism can vary from a CE mechanism (a chemical reaction preceding the electron transfer) at pH 0 to an ECE mechanism (an electron transfer followed by a chemical reaction and another electron transfer) in basic solutions. researchgate.net

Electrochemical Oxidation Pathways

Reduction Reactions

This compound is formally considered a reduction product of 2,5-dimethyl-1,4-benzoquinonediimine. nih.govebi.ac.ukechemi.com The synthesis of this compound often involves reduction steps. One method involves the diazotization of aniline (B41778) derivatives, followed by a coupling reaction and subsequent hydrogenolysis to yield the final product. Another synthetic route uses 2,5-dimethylaniline (B45416), which undergoes coupling with a diazonium salt to form a monoazo dye. This intermediate is then reduced, breaking the azo group to introduce the second amino group and form 2,5-dimethyl-p-phenylenediamine. google.com A similar process described involves using sulfanilic acid and 2,5-xylidine, followed by reduction. google.com

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating amino groups. researchgate.net These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. However, since the para positions are occupied by the other amino group, substitution occurs at the available ortho positions (positions 3 and 6).

The amino groups are powerful activating groups, making the compound highly reactive in these types of substitutions. mnstate.edu This reactivity allows for the introduction of various substituents onto the benzene ring, making it a versatile building block in organic synthesis. evitachem.com

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 2,5-Dimethylbenzoquinone |

| Semiquinonediimine |

| Quinonediimine |

| Aniline |

| 2,5-dimethyl-1,4-benzoquinonediimine |

| N,N-dimethyl-p-phenylenediamine |

| cyclohexa-2,5-diene-1,4-diimine |

| 2,5-dimethylaniline |

| Sulfanilic acid |

Regioselectivity and Substituent Effects

The reactivity of this compound is significantly influenced by the two methyl groups on the aromatic ring. These groups are electron-donating, which activates the ring towards electrophilic aromatic substitution reactions. The amino groups at positions 1 and 4 direct incoming electrophiles primarily to the ortho and para positions. However, since these positions are already occupied by the methyl groups and the other amino group, the reactivity is channeled into reactions involving the amino groups themselves or oxidation of the entire molecule.

The compound can be oxidized to form 2,5-dimethylbenzoquinone. The presence of substituents on the phenylenediamine ring dictates the reaction pathways. In studies of oxidative [4+2] cycloaddition reactions with fullerenes, it was observed that electron-withdrawing groups on the phenylenediamine ring facilitated the reaction, whereas the electron-donating methyl groups on 4,5-dimethylbenzene-1,2-diamine (B154071) rendered it unreactive under the same conditions. osti.gov This suggests that for certain inverse-electron-demand reactions, the increased electron density from the methyl groups is unfavorable. osti.gov In contrast, the unsubstituted p-phenylenediamine (PPD) readily undergoes self-conjugation reactions to form larger structures like Bandrowski's base, a reactivity pattern that is altered by the dimethyl substitution. nih.gov

Metal Complexation Reactions

Ligand Behavior in Transition Metal Complex Formation

This compound and its structural isomers are effective ligands in the formation of coordination complexes with various transition metals. Phenylenediamines can act as versatile building blocks for multidentate ligands, particularly Schiff base ligands, which are synthesized through the condensation of the diamine with aldehydes or ketones. bas.bgjocpr.com These Schiff base ligands, often featuring N2O2 donor atoms, form stable complexes with metals like Ni(II), Cu(II), Co(II), and Fe(III). bas.bgjocpr.comderpharmachemica.comresearchgate.net

The coordination typically occurs through the nitrogen atoms of the imine groups formed in the Schiff base. bas.bg For instance, N,N-dimethyl-1,4-phenylenediamine has been used to synthesize a mixed ligand complex with Fe(III) and anthranilic acid, forming a 1:1:2 complex of Fe(III):diamine:anthranilic acid. researchgate.net Phenylenediamines can also be incorporated into more complex "pincer" ligands, which are tridentate and bind strongly to a metal center, creating a highly stable coordination environment. acs.org

Catalytic Implications of Metal Complexes

The transition metal complexes formed from phenylenediamine-derived ligands exhibit significant catalytic activity in a range of chemical transformations. nih.gov Their stability and structural versatility make them suitable for both homogeneous and heterogeneous catalysis. bas.bg

Key Catalytic Applications:

Oxidation and Epoxidation: Schiff base metal complexes are well-known catalysts for oxidation and epoxidation reactions. bas.bgnih.gov For example, certain Mn(III)-salen complexes derived from diamines are effective catalysts for the asymmetric epoxidation of olefins. nih.gov

Enzyme Mimicking: Some complexes exhibit biomimetic activity. A complex of Cu(II) with a ligand derived from N,N'-bis(2-hydroxyphenyl)-1,2-phenylenediamine was shown to mimic the enzymatic activity of Galactose Oxidase. derpharmachemica.com

C-C and C-N Bond Formation: Iron and palladium pincer complexes derived from m-phenylenediamine (B132917) have demonstrated catalytic activity in C-C bond-forming reactions. acs.org Other iron complexes have been used to catalyze C(sp³)–H amination. derpharmachemica.com

Reactions with Biological Nucleophiles

The oxidized form of this compound, known as 2,5-Dimethyl-p-benzoquinonediimine, is a reactive electrophile that can interact with biological macromolecules. acs.orgacs.org This reactivity is central to its role as a potential skin sensitizer (B1316253). nih.gov

Interaction with Cysteine Residues in Peptides and Proteins

Studies have shown that 2,5-dimethyl-1,4-benzoquinonediamine selectively reacts with cysteine residues in peptides and proteins. nih.govebi.ac.uk In a synthetic peptide containing all naturally occurring amino acids, only cysteine was targeted for modification. nih.gov This specificity is attributed to the soft nucleophilic nature of the cysteine thiol group, which readily attacks the electrophilic positions of the benzoquinonediimine. nih.govacs.org

The reaction proceeds via a classical electrophile-nucleophile mechanism. acs.orgnih.gov The thiol group of cysteine can attack the electrophilic carbon positions (3 and 6) on the ring or the nitrogen atom of the imino group, leading to the formation of covalent adducts. acs.orgnih.gov This selective modification has been demonstrated with the reactive Cys 47 residue of the protein glutathione-S-transferase pi (GSTP). nih.gov When p-phenylenediamine (PPD) that was pre-treated with an oxidizing agent was applied to reconstructed human epidermis, cysteine adducts were detected, while no reactions with other amino acid residues were observed. researchgate.net

| Reactant | Nucleophile | Adduct Type | Research Finding |

| 2,5-[13C]-Dimethyl-p-benzoquinonediimine | N-acetyl-Cysteine | Covalent Adducts | Reaction of the cysteine thiol group occurs at the electrophilic positions 3 and 6 of the diimine, as well as at the imino nitrogen. acs.orgnih.gov |

| 2,5-dimethyl-1,4-benzoquinonediamine | Cysteine in DS3 Peptide | Covalent Adduct | Only cysteine was targeted among all naturally occurring amino acids in the peptide. nih.gov |

| 2,5-dimethyl-1,4-benzoquinonediamine | Cysteine 47 in GSTP Protein | Covalent Adduct | The compound was found to selectively modify the reactive Cys 47 residue. nih.gov |

Lysine-Induced N-Formylation Mechanisms of 2,5-Dimethyl-p-benzoquinonediimine

The interaction of 2,5-Dimethyl-p-benzoquinonediimine with lysine (B10760008) is more complex than a simple nucleophilic addition and involves an unexpected N-formylation reaction. acs.orgnih.gov This process was first observed when the reaction between the diimine and lysine yielded 4-amino-2,5-dimethylformanilide, a formylated derivative of the reduced diimine. acs.orgacs.org

Mechanistic studies revealed that the reaction is not a direct formylation by an external agent but is induced by the interaction with lysine itself. acs.orgacs.org The process involves an oxidation-reduction cycle where 2,5-Dimethyl-p-benzoquinonediimine acts as an oxidizing agent. acs.orgnih.gov It oxidatively deaminates the ε-amino group of lysine. nih.govnih.gov This deamination of lysine generates the reactive intermediates that are responsible for the N-formylation of the now-reduced this compound. acs.orgacs.org This unusual reactivity highlights a complex chemical pathway that could be relevant in the context of hapten-protein binding and sensitization. nih.gov

| Reactant | Amino Acid | Key Products Identified | Mechanistic Detail |

| 2,5-Dimethyl-p-benzoquinonediimine | Lysine | 4-amino-2,5-dimethylformanilide; Adduct of lysine bound at the para position. acs.org | The diimine is involved in a redox process that oxidatively deaminates lysine, which provides the intermediates for N-formylation. acs.orgnih.gov |

| 2,5-[13C]-Dimethyl-p-benzoquinonediimine | N-acetyl-Lysine | 4-amino-2,5-dimethyl-[13C]-formanilide; Adduct with N-acetyl-Lys at position 4. acs.orgnih.gov | A proposed mechanism involves the ε-NH2 group of lysine attacking the diimine to form an enamine, inducing oxidative deamination of lysine. nih.gov |

Advanced Applications in Materials Science and Polymer Chemistry

Synthesis of Novel Schiff-Base Conjugative Polymers

2,5-Dimethyl-1,4-phenylenediamine serves as a crucial reagent in the synthesis of novel Schiff-base (or azomethine) polymers. researchgate.net These polymers are characterized by the presence of a C=N imine group in their backbone, which can be formed through the condensation reaction of the diamine with a suitable dialdehyde. researchgate.net The incorporation of this diamine into the polymer structure is a key strategy for developing materials with tailored electronic and optical properties.

Conjugated Schiff-base polymers are a class of materials investigated for their potential in organic electronics. google.com The synthesis of these polymers using monomers like this compound is part of a broader effort to create processable and stable electroactive materials. researchgate.net These polymers, where aromatic units are linked by C=N bonds, can possess semiconductor properties. researchgate.net The development of such polymers is aimed at applications in various electronic devices where lightweight, flexible, and solution-processable materials are advantageous. The improved solubility imparted by the methyl groups on the phenylenediamine monomer can be particularly beneficial for the fabrication of thin films for electronic applications. tandfonline.com

The introduction of this compound into a polymer backbone has a direct and complex influence on its electrical properties. In some polymer systems, the presence of methyl groups can enhance solubility, which is a critical factor for achieving uniform films and, consequently, reliable conductivity measurements. tandfonline.com For instance, poly(2,5-dimethyl-p-phenylenediamine) demonstrates significantly improved solubility in most solvents compared to its non-methylated counterpart, poly(p-phenylenediamine). tandfonline.com

However, the steric hindrance from the methyl groups can also have an opposing effect. In closely related polyaniline-type structures, the incorporation of methyl groups onto the benzene (B151609) ring can increase the torsion angle between adjacent aromatic rings. rsc.org This increased twisting of the polymer chain disrupts the π-orbital overlap, which is essential for charge delocalization, thereby potentially reducing electrical conductivity. rsc.org The final conductivity of a polymer derived from this compound is therefore a balance between factors like improved processability and potentially disrupted conjugation. For example, the electrical conductivity of nanocomposites made from poly(p-phenylenediamine) can be significantly increased by incorporating multi-walled carbon nanotubes, a strategy that enhances electron delocalization. researchgate.net

| Polymer / Composite | Conductivity (S/cm) | Key Structural Feature/Comment | Reference |

|---|---|---|---|

| Poly-ortho-phenylenediamine (doped) | 1.2 x 10-3 | Forms ladder-type structures. | rsc.org |

| Poly-meta-aminophenol (doped) | 1.0 x 10-7 | Forms ladder-type structures. | rsc.org |

| PpPD/c-MWCNT (2.5%) | ~10-5 | Conductivity increases with nanotube content due to enhanced electron delocalization. | researchgate.net |

| PpPD/c-MWCNT (5%) | ~10-2 |

Role in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, making them promising for applications in gas storage, separation, and catalysis. researchgate.netchinesechemsoc.org this compound is frequently used as a building block in their synthesis. chemscene.comambeed.com

In the construction of COFs, this compound functions as a linear or "linker" molecule, specifically as a diamine linker. chemscene.com It reacts with multitopic aldehyde monomers through reversible Schiff base (imine) bond formation to create the extended, porous network. chinesechemsoc.org A notable example is the synthesis of the COF known as TpPa-2, which is formed by the reaction between 1,3,5-triformylphloroglucinol (Tp) and this compound (Pa-2). chinesechemsoc.orgresearchgate.net This COF exhibits an enol-to-keto tautomerism, which contributes to its stability under acidic and basic conditions. chinesechemsoc.org

The methyl groups of this compound have a pronounced impact on the final properties of the COF. Systematic studies comparing COFs made with methylated and non-methylated linkers have revealed clear structure-property relationships. researchgate.nettue.nl

| COF Name | Amine Linker | Aldehyde Node | Number of Methyl Groups on Amine | BET Surface Area (m²/g) | Reference |

|---|---|---|---|---|---|

| TFB-PA | 1,4-Phenylenediamine (PA) | TFB | 0 | 880 | tue.nlacs.org |

| TFB-Me₂PA | This compound (Me₂PA) | 2 | 350 |

Polyimide (PI) Raw Material and Diamine Monomer

This compound is utilized as a diamine monomer for the synthesis of polyimides (PIs), a class of high-performance polymers known for their excellent thermal stability. chemscene.comambeed.com The standard route to polyimides involves a two-step process: the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization to create the final polyimide. acs.org

The key advantage of using this compound in polyimide synthesis lies in its non-linear, bulky structure. Unlike linear, rigid diamines that lead to highly crystalline and often insoluble polymers, the introduction of monomers with bulky side groups or bent geometries disrupts chain packing and reduces intermolecular interactions. ntu.edu.twvt.edu This strategy is intentionally employed to increase the solubility of the resulting polyimides in common organic solvents, making them more processable for applications such as films, coatings, and membranes, without significantly compromising their high thermal stability. acs.orgntu.edu.tw

Steric Hindrance Effects in Polyimide Packing Efficiency

This compound serves as a valuable monomer in the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical strength. tcichemicals.com The incorporation of this diamine into the polyimide backbone introduces methyl side groups that exert significant steric hindrance. This hindrance plays a crucial role in dictating the final properties of the polymer by influencing the packing efficiency of the polymer chains.

The presence of the methyl groups forces the polymer chains further apart, leading to a looser packing arrangement. researchgate.net This disruption of the otherwise tightly packed chains reduces the intermolecular interactions and the formation of charge-transfer complexes (CTCs), which are common in aromatic polyimides and often lead to coloration and lower transparency. researchgate.netmdpi.com By increasing the free volume within the polymer matrix, the steric hindrance imparted by the this compound moiety can lead to polyimides with improved optical transparency and lower dielectric constants. researchgate.net Research has shown that introducing side methyl groups can significantly affect the combined properties of polyimides, with spatial structures and packing morphology being the primary contributing factors. researchgate.net This strategy allows for the fine-tuning of material properties to meet the demands of applications like flexible optical devices. researchgate.net

The table below summarizes the effect of methyl group-induced steric hindrance on polyimide properties.

| Property | Effect of Steric Hindrance from this compound | Rationale |

| Chain Packing | Decreased (Looser Packing) | Methyl groups create physical barriers, preventing close alignment of polymer chains. researchgate.net |

| Intermolecular Forces | Reduced | Increased distance between polymer chains weakens van der Waals forces and CTC formation. mdpi.com |

| Optical Transparency | Increased | Reduced formation of charge-transfer complexes (CTCs) leads to less color and higher light transmittance. researchgate.net |

| Dielectric Constant | Lowered | Increased free volume and reduced polarizability of the packed chains result in a lower dielectric constant. researchgate.net |

| Solubility | Improved | Looser chain packing allows solvent molecules to penetrate and solvate the polymer more easily. tandfonline.com |

Application in Dye and Pigment Production

This compound is a key intermediate in the synthesis of a variety of dyes and pigments. hstgr.cloudontosight.ai Its chemical structure allows it to undergo diazotization and coupling reactions, which are fundamental processes in the manufacturing of azo dyes. google.com The resulting colorants are used in various applications, including hair dyes. wikipedia.orggoogle.com

The compound serves as a precursor in the production of chemical pigments and is listed as a monomer for preparing rigid straight polyamides and polyimides, highlighting its versatility. google.com For instance, it can be reacted with other chemical intermediates, such as 4-(methylamino)-3-nitrobenzoic Acid, for the effective synthesis of colorants. hstgr.cloud Furthermore, its derivative, N,N'-(2,5-dimethyl-1,4-phenyl) bis[3-oxobutyramide], is specifically used in the production of organic dyes, pigments, and fluorescent agents. chembk.com

Potential in Advanced Material Monomer Development

The utility of this compound extends beyond conventional polyimides and dyes into the realm of next-generation advanced materials. google.com Its rigid structure and reactive amine groups make it an excellent building block, or monomer, for a range of high-performance polymers and novel materials. tcichemicals.comgoogle.com

One of the promising areas is its use in the synthesis of Covalent Organic Frameworks (COFs). tcichemicals.com COFs are porous, crystalline polymers with a wide range of potential applications, including gas storage and separation. The defined geometry of this compound makes it a suitable linker for creating these ordered structures. tcichemicals.com

Moreover, it is used in the synthesis of specialized polymers like poly(ester imide)s (PEsIs) and Schiff-base conjugative polymers, which have potential applications in organic electronics due to their conductive properties. The incorporation of the dimethyl-substituted phenylenediamine unit can enhance the solubility and processability of the resulting polymers without significantly compromising their thermal stability. tandfonline.com This makes it a valuable component for developing materials that are both high-performance and practical to manufacture. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound, offering precise insights into its atomic arrangement.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the identity and purity of this compound.

In ¹H NMR spectra, the protons of the methyl groups on the benzenoid units of poly(2,5-dimethyl-p-phenylenediamine) (P(dMe-pPD)) appear in the range of 1.0 to 2.2 ppm. tandfonline.com The spectra of P(dMe-pPD) also show weak peaks for the –NH2 protons at approximately 6.0 ppm and for –NH– protons between 6.4 and 7.2 ppm. tandfonline.com Very faint signals at 7.4, 7.9, and 9.1 ppm are attributed to the protons on the 1,2,4,5-tetrasubstituted benzene rings. tandfonline.com

¹³C NMR data provides further structural confirmation. The analysis of related polymers indicates the presence of specific carbon environments.

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Methyl Protons | 1.0 - 2.2 | - |

| Amino (-NH₂) Protons | ~6.0 | Weak Peak |

| Amine (-NH-) Protons | 6.4 - 7.2 | Weak Peaks |

| Aromatic Protons | 7.4, 7.9, 9.1 | Very Weak Peaks |

Data sourced from studies on poly(2,5-dimethyl-p-phenylenediamine) tandfonline.com

¹⁵N CP/MAS NMR for Nitrogen Atom Characterization

Solid-state ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is a powerful tool for investigating the local environment of nitrogen atoms within solid samples. This technique is particularly useful for characterizing materials where this compound is a component, such as in covalent organic frameworks (COFs). For instance, in the study of COFs synthesized from diamine monomers including this compound, ¹⁵N CP/MAS NMR spectra were acquired with a proton ramp and a contact time of 5 ms. rsc.org Proton broadband decoupling was applied during acquisition to enhance spectral resolution. rsc.org The chemical shifts are typically referenced against a standard like nitromethane (B149229) or ammonium (B1175870) chloride. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive method for identifying the characteristic vibrational modes of this compound. Key spectral features include N-H stretching vibrations of the primary amine groups, which are typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching and C=C ring stretching vibrations also provide diagnostic peaks for the benzene ring structure. For instance, in a related poly(p-phenylenediamine), absorption peaks between 3200-3450 cm⁻¹ are attributed to N-H stretching, while peaks around 1570 cm⁻¹ and 1503 cm⁻¹ correspond to quinoid imine and benzenoid amine stretching modes, respectively. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Phenylenediamine Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretching (Amine) | 3200 - 3450 |

| Quinoid Imine Stretching | ~1570 |

| Benzenoid Amine Stretching | ~1503 |

Data based on poly(p-phenylenediamine) analysis researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound and its derivatives, this technique is used to study the π-electron system of the aromatic ring and the influence of the amino and methyl substituents. The UV-Vis spectrum of a polymer derived from 2,5-dimethyl-p-phenylenediamine, P(dMe-pPD), when dissolved in dimethyl sulfoxide (B87167) (DMSO), shows specific absorption bands. researchgate.net The analysis is typically conducted over a wavelength range of 200–1000 nm. tandfonline.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 136.19 g/mol . nih.gov This technique is crucial for confirming the successful synthesis of the compound and for identifying any potential impurities.

Spectroscopic and Analytical Characterization for Research Purposes

The precise characterization of 2,5-dimethyl-1,4-phenylenediamine is crucial for its application in research and various industries. A suite of advanced analytical techniques is employed to determine its structure, purity, and electrochemical properties. These methods provide the detailed molecular and behavioral data necessary for quality control, reaction monitoring, and understanding its chemical nature.

Theoretical and Computational Studies on 2,5 Dimethyl 1,4 Phenylenediamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular and effective method for the computational study of molecular systems. DFT calculations are used to determine the electronic structure of molecules, providing a basis for understanding their geometry, reactivity, and spectroscopic properties. By solving the Kohn-Sham equations, this method can accurately model electron density and derive key molecular properties.

A fundamental application of DFT is the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for describing the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. semanticscholar.orgnih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov These calculations can effectively characterize charge transfer interactions within a molecule. nih.gov While specific DFT calculations for 2,5-Dimethyl-1,4-phenylenediamine are not extensively detailed in the surveyed literature, the principles can be applied to predict its behavior. The presence of two electron-donating amino groups and two methyl groups on the aromatic ring is expected to raise the energy of the HOMO, making the molecule a good electron donor.

The choice of the DFT functional and basis set is critical for obtaining accurate results. Various functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-311+G(d,p) for geometry optimization and property calculation. semanticscholar.orgnih.gov The accuracy of predicting HOMO-LUMO gaps can vary between different functionals, and methods like time-dependent DFT (TD-DFT) are often employed for more precise predictions of excitation energies. nih.gov

To illustrate the typical range of these values for related compounds, the table below presents theoretical data for other aromatic amines.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (ΔE) (eV) | Computational Method |

| p-Phenylenediamine (B122844) Isomer | Not Specified | Not Specified | Not Specified | B3LYP/6-311++G(d,p) |

| Chalcone Derivative | Not Specified | Not Specified | -3.4869 | B3LYP/6-311G(d,p) |

| 2,6-dichloro-4-fluoro phenol | -6.86 | -1.13 | 5.73 | B3LYP/6-311+G(d,p) |

This table is illustrative and based on data for related or exemplary compounds to demonstrate the application of DFT calculations.

Beyond their energy levels, the spatial distribution of the HOMO and LUMO provides valuable information about reactivity. The HOMO is typically localized on the electron-rich regions of a molecule, indicating the sites most susceptible to electrophilic attack. Conversely, the LUMO is found in electron-deficient areas, which are the likely sites for nucleophilic attack.

For this compound, it is predicted that the HOMO would be distributed primarily over the π-system of the benzene (B151609) ring and the nitrogen atoms of the two amino groups. The electron-donating nature of the amino and methyl substituents increases the electron density on the aromatic ring, influencing the HOMO's shape and energy. The LUMO, on the other hand, would likely be distributed over the aromatic ring, representing the region where an additional electron would be accommodated. Visualizing these orbitals through computational software allows chemists to predict how the molecule will interact with other reagents.

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, which is a key building block in materials science, understanding its reaction pathways is crucial for designing new materials with desired properties.

One significant application of this compound is in the synthesis of Covalent Organic Frameworks (COFs). mdpi.comescholarship.orgacs.org For example, it undergoes a condensation reaction with 1,3,5-triformylphloroglucinol to form a β-ketoenamine-linked COF. mdpi.comescholarship.orgacs.org Computational studies can model this process, revealing that the reaction proceeds through a cascade that combines reversible imine formation with a subsequent, irreversible enol-to-keto tautomerization. escholarship.org This tautomerization step is critical as it imparts high chemical stability to the final COF structure. escholarship.org DFT calculations can be used to map the potential energy surface of such reactions, confirming the stability of the keto-enamine form over the enol-imine precursor.

Another area of investigation is the electrochemical oxidation of p-phenylenediamines. The general mechanism involves a stepwise process with the transfer of two electrons per molecule, leading to the formation of a diimine species. Computational modeling can provide insights into the intermediates and transition states of this redox process, helping to explain the influence of factors like pH and substituents on the reaction pathway.

Structure-Activity Relationship Predictions

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity or physical properties. Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the properties of new or untested compounds based on data from known molecules.

For p-phenylenediamine derivatives, a key area of SAR studies has been the prediction of mutagenicity. A study investigating 20 different p-phenylenediamine derivatives in Salmonella typhimurium found that the type and position of substituents on the benzene ring are crucial factors in determining mutagenic activity. nih.gov In this study, this compound (referred to as 4-amino-2,5-dimethylaniline) was found to be only weakly mutagenic or nonmutagenic. nih.gov This contrasts sharply with other derivatives, such as nitro-p-phenylenediamines with substituents at the C6 position, which were found to be highly mutagenic. nih.gov The addition of two methyl groups, as in this compound, was shown to cause a dramatic reduction in the mutagenic activity observed in related nitro-anilines. nih.gov

| Compound | Substituents | Mutagenic Activity |

| 4-amino-3-nitro-6-methylaniline | -NO2 at C3, -CH3 at C6 | Most mutagenic in series |

| 4-amino-3-nitro-5-methylaniline | -NO2 at C3, -CH3 at C5 | Reduced mutagenicity |

| 4-amino-2,5-dimethylaniline | -CH3 at C2, -CH3 at C5 | Weakly mutagenic or nonmutagenic |

| 4-amino-2,6-dimethylaniline | -CH3 at C2, -CH3 at C6 | Nonmutagenic |

Data sourced from a study on mutagenicity in Salmonella typhimurium. nih.gov

More advanced computational techniques, such as machine learning, are now being employed to build predictive models for the properties of p-phenylenediamine derivatives. These models can correlate molecular structure with parameters like bond dissociation energy (BDE) and solubility, which are important for applications such as antioxidants. rsc.org By generating molecular descriptors and using algorithms to find correlations, these computational SAR methods accelerate the design of new molecules with optimized properties, reducing the need for extensive experimental synthesis and testing. rsc.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,5-dimethyl-1,4-phenylenediamine, and how can reaction conditions be optimized for high purity?

- The synthesis of aromatic diamines like this compound often involves catalytic reduction of nitro precursors or substitution reactions. For example, nitro groups in analogous compounds (e.g., 3,5-dinitro-1,2-phenylenediamine) are reduced using SnCl₂·2H₂O under reflux in ethanol, followed by alkaline extraction . Optimization includes controlling stoichiometry, reaction time, and purification steps (e.g., recrystallization or column chromatography) to achieve >95% purity, as noted in reagent specifications .

Q. How are structural and purity characteristics of this compound validated in research settings?

- Techniques such as FTIR, XRD, and elemental analysis are critical. For instance, XRD can confirm crystalline structure by matching diffraction patterns with reference data , while FTIR identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹ and aromatic C-H vibrations). Purity is assessed via HPLC or GC-MS, with commercial reagents often specifying ≥95% purity .

Q. What safety protocols are essential when handling this compound in the laboratory?

- The compound is classified under hazard class 6.1(a) (toxic) with risks of respiratory and dermal irritation . Safety measures include using fume hoods, PPE (gloves, lab coats), and emergency protocols for spills (neutralization with inert adsorbents). Storage recommendations include airtight containers in cool, dark conditions to prevent degradation .

Advanced Research Questions

Q. How does the substitution pattern of methyl groups in this compound influence its role in polymer synthesis?

- In poly(ester imide)s, substituting this compound for unsubstituted phenylenediamine inhibits imidization-induced in-plane orientation, reducing thermal expansion coefficients (CTE). This structural modification enhances dimensional stability in flexible electronics, but exceeding two substituents per aromatic ring may compromise mechanical properties .

Q. What methodologies are employed to study this compound in electrochemical applications?

- The compound has been used in organic superionic glassy conductors with polymers like poly(2,5-dimethyl-1,4-phenylenesulfide) (PMPS). Researchers combine it with lithium salts (e.g., LiTFSI) and electron acceptors (e.g., chloranil) to study ionic conductivity via impedance spectroscopy. Key parameters include pore size distribution (microporous vs. mesoporous) and specific surface area, analyzed using N₂ adsorption-desorption isotherms .

Q. How can contradictions in reported reaction outcomes (e.g., catalytic activity or product yields) be resolved?

- Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature gradients) or impurities in starting materials. Systematic replication studies with controlled variables (e.g., O₂ exclusion for oxidation-prone reactions) and advanced characterization (e.g., EDS mapping for elemental homogeneity ) are recommended. For example, conflicting thermal stability reports may be resolved via TGA under inert vs. oxidative atmospheres .

Q. What strategies address challenges in synthesizing derivatives of this compound for bioimaging applications?

- Functionalization via diazo coupling or Schiff base reactions requires protecting free amino groups to avoid cross-reactivity. For bioimaging, nitro derivatives (e.g., 3,5-dinitro-1,2-phenylenediamine) are reduced to fluorescent probes under controlled pH, with purification via size-exclusion chromatography to remove unreacted precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。